1,1,3-Triethoxy-4-decene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Triethoxy-4-decene: is an organic compound with the molecular formula C16H32O3 . It is characterized by the presence of three ethoxy groups attached to a decene backbone. This compound is part of the alkyl orthoesters family, which are known for their unique chemical properties and versatility in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxy-4-decene can be synthesized through the nucleophilic substitution reaction of chloroform with alkoxides.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solvent-free conditions or aqueous media to align with green chemistry principles. This eco-friendly approach minimizes the use of volatile toxic solvents, making the process safer and more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Triethoxy-4-decene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols .
Scientific Research Applications
1,1,3-Triethoxy-4-decene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1,3-Triethoxy-4-decene involves its interaction with various molecular targets and pathways. The compound’s ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, its decene backbone can undergo oxidation and reduction reactions, resulting in the formation of different functional groups .
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: This compound is similar in structure but contains fluorine atoms, which impart unique properties such as low surface energy and anti-adhesive behavior.
Triethyl orthoformate: Another alkyl orthoester, it is used in similar applications but has a different alkyl group attached to the central carbon atom.
Uniqueness: 1,1,3-Triethoxy-4-decene stands out due to its specific combination of ethoxy groups and decene backbone, which provide a balance of reactivity and stability. This makes it particularly useful in a variety of chemical and industrial applications .
Properties
CAS No. |
72152-75-1 |
---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
(E,3R)-1,1,3-triethoxydec-4-ene |
InChI |
InChI=1S/C16H32O3/c1-5-9-10-11-12-13-15(17-6-2)14-16(18-7-3)19-8-4/h12-13,15-16H,5-11,14H2,1-4H3/b13-12+/t15-/m0/s1 |
InChI Key |
RCATYCKUCAVYNI-LHNRBYRGSA-N |
Isomeric SMILES |
CCCCC/C=C/[C@@H](CC(OCC)OCC)OCC |
Canonical SMILES |
CCCCCC=CC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.